4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine
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Overview
Description
4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl and phenylhydrazinylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine typically involves multiple steps, starting with the preparation of the hydrazine derivative. The synthetic route may include the following steps:
Formation of the Hydrazine Derivative: This involves the reaction of benzyl chloride with phenylhydrazine under basic conditions to form the benzyl-phenylhydrazine intermediate.
Cyclization: The intermediate is then reacted with 1-methylpiperidine under acidic or basic conditions to form the final product, this compound.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, such as using specific catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine moiety, using reagents like alkyl halides or acyl chlorides to form substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine can be compared with other similar compounds, such as:
- **4-(2-Benzyl-2-phenylhydrazin-1-ylidene)methyl]-3-(naphthalen-2-yl)-1H-pyrazol-1-yl}benzoic acid
- **5-[(2-Benzyl-2-phenylhydrazin-1-ylidene)methyl]-4-chloro-2,3-dihydro-1,3-thiazol-2-one
These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in different chemical properties and biological activities
Properties
IUPAC Name |
N-benzyl-N-[(1-methylpiperidin-4-ylidene)amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-21-14-12-18(13-15-21)20-22(19-10-6-3-7-11-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIXKPXHANILLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NN(CC2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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